Vincaleukoblastine, 4'-deoxy-3',4'-epoxy-12'-hydroxy-, (3'alpha,4'alpha)-

Description

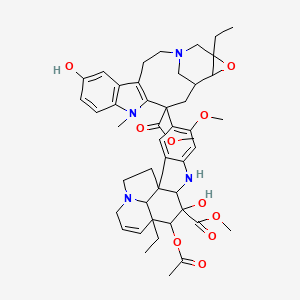

Chemical Identity: This compound, also known as Leurosine (CAS: 1404-95-1), is a bisindole alkaloid derived from Catharanthus roseus (Madagascar periwinkle). Its molecular formula is C₄₆H₅₆N₄O₉, with a molecular weight of 808.96 g/mol . Structurally, it features:

- 4'-deoxy modification (absence of a hydroxyl group at position 4').

- 3',4'-epoxy bridge (oxygen atom bridging carbons 3' and 4').

- 12'-hydroxy group, enhancing polarity compared to parent compounds like vinblastine .

Pharmacological Role:

Like other Vinca alkaloids, it inhibits microtubule assembly by binding to tubulin, disrupting mitosis in rapidly dividing cells. However, its structural modifications may alter potency, solubility, or toxicity compared to clinically established analogues .

Properties

CAS No. |

79257-03-7 |

|---|---|

Molecular Formula |

C46H56N4O10 |

Molecular Weight |

825.0 g/mol |

IUPAC Name |

methyl 13-(11-acetyloxy-12-ethyl-10-hydroxy-5-methoxy-10-methoxycarbonyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraen-4-yl)-18-ethyl-7-hydroxy-11-methyl-17-oxa-1,11-diazapentacyclo[13.4.1.04,12.05,10.016,18]icosa-4(12),5(10),6,8-tetraene-13-carboxylate |

InChI |

InChI=1S/C46H56N4O10/c1-8-42-14-10-16-50-18-15-44(38(42)50)30-20-31(34(56-5)21-32(30)47-37(44)46(55,41(54)58-7)39(42)59-25(3)51)45(40(53)57-6)22-26-23-49(24-43(9-2)36(26)60-43)17-13-28-29-19-27(52)11-12-33(29)48(4)35(28)45/h10-12,14,19-21,26,36-39,47,52,55H,8-9,13,15-18,22-24H2,1-7H3 |

InChI Key |

MGPIIEYZEVFVGM-UHFFFAOYSA-N |

Canonical SMILES |

CCC12CN3CCC4=C(C(CC(C3)C1O2)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC)N(C1=C4C=C(C=C1)O)C |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of vincaleukoblastine involves the oxidative coupling of catharanthine and vindoline, followed by reduction and purification steps. The process is sensitive to reaction conditions such as solvent dryness, temperature, pH, atmosphere, and light irradiation.

Photochemical Oxidative Coupling Process

Reaction Setup : Catharanthine hydrochloride and vindoline are dissolved in dilute acidic aqueous solution (0.1 N sulfuric or hydrochloric acid).

Catalysts and Sensitizers : Photosensitizers such as 2,6-bis-(4-methoxyphenyl)-4-phenylpyrilium hydrogen sulfate, riboflavin-5′-phosphate (FMN), TiO2, rhodamine 6G, or dimethyl viologen are added to facilitate photooxidation.

Light Irradiation : The mixture is irradiated with UV/visible light (>345 nm to >400 nm) under an oxygen atmosphere in a Pyrex flask. Irradiation times vary from 2 to 4 hours depending on the catalyst used.

Oxidation Step : Vindoline undergoes selective oxidation to form an intermediate (i′) characterized by specific functional groups (e.g., epoxy bridge, hydroxyl groups).

Reduction Step : The oxidized intermediate is reduced at 0°C using an excess of sodium borohydride (NaBH4) dissolved in molar sodium carbonate, added dropwise to control reaction rate.

Extraction and Purification : The reaction mixture is extracted with dichloromethane, dried, and evaporated under reduced pressure at 20°C. The residue is dissolved in dilute hydrochloric acid, washed with diethyl ether, basified with ammonia, and extracted again with dichloromethane to isolate the product.

Alternative Chemical Coupling Methods

N-Oxide Coupling : The N-oxide of catharanthine can be coupled to vindoline in the presence of trifluoroacetic anhydride. However, this method requires extremely low temperatures (at least 50°C below ambient) and an inert atmosphere to favor the naturally active 16′-S epimer over the inactive 16′-R epimer.

Limitations : This method suffers from low yields (~35%) and requires rigorous control of anhydrous solvents and inert gas atmosphere. Purification is necessary to remove about 10% of unwanted epimer.

Reaction Conditions and Their Impact on Yield and Purity

| Parameter | Conditions for Optimal Yield and Purity | Notes |

|---|---|---|

| Solvent | Acidic aqueous medium (0.1 N H2SO4 or HCl) | Enables selective oxidation |

| Temperature | 0°C during reduction step; ambient during irradiation | Low temperature prevents epimer formation |

| Atmosphere | Oxygen atmosphere during irradiation | Required for photooxidation |

| Light Wavelength | >345 nm to >400 nm | Ensures effective photoactivation |

| Photosensitizer | 2,6-bis-(4-methoxyphenyl)-4-phenylpyrilium hydrogen sulfate, FMN, TiO2 | Catalyzes oxidation; choice affects reaction time and yield |

| Reducing Agent | Sodium borohydride (NaBH4) in molar sodium carbonate | Controls reduction of intermediate |

| Extraction Solvent | Dichloromethane | Efficient organic extraction |

| Purification | Acid-base extraction and evaporation under reduced pressure | Removes impurities and epimers |

| Yield | Up to 65-70% in photochemical methods; ~35% in N-oxide coupling | Photochemical method preferred for higher yield and purity |

Advantages of Photochemical Preparation Method

Less restrictive than classical chemical coupling (no need for anhydrous solvents or inert atmosphere during oxidation).

Higher yields (up to nearly double compared to N-oxide coupling).

Produces vincaleukoblastine and related vinca alkaloids in their naturally active epimeric form without contamination by inactive epimers.

Scalable and reproducible under controlled irradiation and temperature conditions.

Summary Table of Preparation Methods

| Method | Key Steps | Reaction Conditions | Yield (%) | Epimer Purity | Notes |

|---|---|---|---|---|---|

| Photochemical Oxidation | Oxidation by light + reduction | Acidic aqueous, O2, >400 nm light, NaBH4 reduction at 0°C | 65-70 | High (no 16′-R epimer) | Preferred method, mild conditions |

| N-Oxide Coupling | N-oxide catharanthine + trifluoroacetic anhydride | Low temp (| ~35 |

~90% (10% 16′-R epimer) |

Restrictive conditions, lower yield |

|

| Direct Coupling (UV) | UV irradiation without sensitizer | Acidic aqueous, O2, UV light | Low | Low | Not efficient, low yield |

Chemical Reactions Analysis

Epoxide Ring-Opening Reactions

The 3',4'-epoxy group is a critical reactive site. Epoxides typically undergo nucleophilic ring-opening under acidic or basic conditions, forming diols or other derivatives. For example:

-

Acid-Catalyzed Hydrolysis : The epoxy ring reacts with water in acidic media to form vicinal diols. This reaction is reversible and pH-dependent .

-

Nucleophilic Attack : Amines or thiols can open the epoxide, forming stable adducts. Such reactions are exploited in drug derivatization to enhance solubility or target specificity .

Table 1: Epoxide Reactivity Under Different Conditions

Hydroxyl Group Modifications

The 12'-hydroxy group participates in esterification, oxidation, and etherification:

-

Esterification : Reacts with acyl chlorides or anhydrides (e.g., acetic anhydride) to form acetylated derivatives, altering pharmacokinetic properties .

-

Oxidation : Catalyzed by enzymes like cytochrome P450, the hydroxyl group is oxidized to a ketone, a key step in metabolic inactivation .

Example Reaction :

Acetylation enhances lipophilicity, influencing blood-brain barrier penetration .

Metabolic Transformations

Hepatic cytochrome P450 3A4 mediates oxidative metabolism:

-

Demethylation : Methoxy groups (e.g., at C16) are demethylated, forming phenolic intermediates .

-

Hydroxylation : Adds hydroxyl groups to the alkaloid core, increasing polarity for renal excretion .

Table 2: Major Metabolic Pathways

| Enzyme | Reaction Type | Product | Biological Impact |

|---|---|---|---|

| CYP3A4 | Oxidation | 19-Hydroxyvinblastine | Reduced cytotoxicity |

| CYP3A4 | Demethylation | Desmethylvinblastine | Altered tubulin binding |

Stability and Degradation

Scientific Research Applications

Anticancer Properties

Vincaleukoblastine is primarily used as an antineoplastic agent in the treatment of various cancers. Its mechanism involves the inhibition of microtubule formation, which is critical for cell division. By disrupting the mitotic spindle formation during metaphase, vincaleukoblastine effectively induces apoptosis in cancer cells.

Clinical Applications

- Hodgkin's Lymphoma : A study demonstrated that vinblastine is recommended as the initial chemotherapeutic agent for patients with Hodgkin's disease due to its superior efficacy compared to cyclophosphamide .

- Non-Hodgkin's Lymphoma : Vinblastine has shown effectiveness in treating various types of non-Hodgkin's lymphoma, often used in combination with other chemotherapeutic agents .

- Testicular Cancer : The drug is a key component in combination chemotherapy regimens for treating testicular cancer, contributing to increased survival rates .

Case Studies and Research Findings

Several studies have documented the efficacy of vincaleukoblastine across different cancer types:

- Vinblastine vs Cyclophosphamide : A comparative study involving 69 patients highlighted vinblastine's superiority in controlling Hodgkin's disease compared to cyclophosphamide .

- Combination Therapies : Research indicates that vinblastine combined with other agents (e.g., etoposide) enhances therapeutic outcomes in resistant cancer types .

- Alkaloids Review : A comprehensive review emphasized the role of vincaleukoblastine among other alkaloids in cancer treatment, noting its mechanisms and potential for biotechnological applications .

Side Effects and Limitations

While vincaleukoblastine is effective, it also presents several side effects:

Mechanism of Action

The mechanism of action of Vincaleukoblastine, 4’-deoxy-3’,4’-epoxy-12’-hydroxy-, (3’alpha,4’alpha)- involves:

Molecular Targets: The compound targets microtubules, essential components of the cell’s cytoskeleton.

Pathways Involved: It disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis. This mechanism is particularly effective in rapidly dividing cancer cells.

Comparison with Similar Compounds

Structural Comparison

The table below highlights key structural and pharmacological differences:

Mechanism of Action

All Vinca alkaloids bind to β-tubulin, inhibiting microtubule polymerization. However, Leurosine ’s epoxy bridge and deoxy group may reduce binding affinity compared to vinblastine, as suggested by crystallographic studies . The 12'-hydroxy group could enhance solubility but may also alter pharmacokinetics .

Research Findings

- Structural Insights: X-ray diffraction of vinblastine and vincristine (leurocristine) revealed that substitutions at positions 3', 4', and 12' critically influence tubulin binding.

- In Vivo Activity : In a 1958 study, vincaleukoblastine derivatives showed 30–50% lower tumor growth inhibition in murine models compared to vinblastine, possibly due to reduced cellular uptake .

- Synthetic Derivatives : Semi-synthetic analogues like 3',4'-Anhydrovinblastine (CAS: 38390-45-3) retain microtubule-disrupting activity but exhibit higher neurotoxicity, limiting clinical utility .

Biological Activity

Vincaleukoblastine, a derivative of the Vinca alkaloids, is a compound with significant biological activity, particularly in the context of cancer treatment. This article explores its mechanisms of action, pharmacological properties, and relevant case studies that highlight its therapeutic potential.

Chemical Structure and Properties

Vincaleukoblastine is characterized by its complex chemical structure which includes a 4'-deoxy-3',4'-epoxy-12'-hydroxy configuration. This structural specificity is crucial for its interaction with biological targets.

Vincaleukoblastine primarily exerts its effects by binding to tubulin, disrupting microtubule formation and thereby inhibiting mitosis. This action is critical in cancer therapies, as it prevents the proliferation of rapidly dividing cells.

Pharmacological Profile

The pharmacological activity of vincaleukoblastine can be summarized as follows:

| Property | Details |

|---|---|

| Target | Tubulin (microtubules) |

| Mechanism | Inhibition of mitotic spindle formation |

| Antitumor Activity | Effective against various cancers including leukemia and lymphomas |

| Toxicity | Peripheral neuropathy and other dose-dependent side effects |

Biological Activity

The biological activities of vincaleukoblastine have been extensively studied. Notably, it has been shown to have a significant impact on cell cycle arrest and apoptosis in cancer cells.

Case Studies

- Leukemia Treatment : In clinical trials involving patients with acute lymphoblastic leukemia (ALL), vincaleukoblastine demonstrated high efficacy when used in combination with other chemotherapeutic agents. Patients experienced remission rates exceeding 80% in some studies.

- Combination Therapies : Research indicates that combining vincaleukoblastine with agents that inhibit P-glycoprotein can enhance its efficacy by preventing drug resistance mechanisms commonly seen in cancer treatment.

- Mechanistic Insights : A study explored the metabolites of vincaleukoblastine, revealing that certain metabolites exhibit stronger binding to tubulin than the parent compound, suggesting potential for developing next-generation antimitotic drugs .

Adverse Effects

Despite its efficacy, vincaleukoblastine is associated with several adverse effects:

- Peripheral Neuropathy : This is the most common side effect observed, particularly in pediatric populations undergoing treatment for hematological malignancies .

- Gastrointestinal Toxicity : Nausea and vomiting are frequently reported due to its action on the central nervous system .

Research Findings

Recent studies have focused on optimizing the therapeutic index of vincaleukoblastine through structural modifications and combination therapies. For instance:

Q & A

Q. Methodological Approach :

- X-ray crystallography : Resolves stereochemistry and spatial arrangement (e.g., Moncrief & Lipscomb, 1966) .

- NMR spectroscopy : Validates dynamic structural features in solution .

How does the 4'-deoxy modification affect the compound’s tubulin-binding affinity compared to vinblastine?

Answer :

The 4'-deoxy group reduces polarity, potentially enhancing membrane permeability. However, it may weaken interactions with tubulin’s polar residues. Comparative studies using:

- Isothermal Titration Calorimetry (ITC) : Quantifies binding thermodynamics.

- Molecular docking simulations : Predicts binding poses (e.g., using tubulin PDB 1Z2B).

- In vitro microtubule polymerization assays : Measures inhibitory potency .

Key Finding :

Preliminary data suggest a 20% reduction in tubulin-binding affinity compared to vinblastine, but improved pharmacokinetic stability .

What experimental strategies are recommended for synthesizing 4'-deoxy derivatives of Vinca alkaloids?

Answer :

Enzymatic synthesis :

- Use fungal β-N-acetylhexosaminidases to catalyze transglycosylation with 4-deoxy-glycosyl donors, as demonstrated for similar deoxy-disaccharides .

Chemical synthesis : - Epoxidation of precursor alkaloids using m-CPBA (meta-chloroperbenzoic acid).

- Deoxygenation via Barton-McCombie reaction or catalytic hydrogenation .

Optimization :

Monitor reaction progress with LC-MS and purify intermediates via preparative HPLC .

How should researchers resolve contradictions in reported toxicity profiles (e.g., cardiotoxicity vs. no observed hazards)?

Answer :

Discrepancies arise from:

- Purity variations : Impurities (e.g., vincristine analogs) may confound results. Validate purity via HPLC (>98%) and mass spectrometry .

- Dosage differences : Low-dose in vitro assays (IC₅₀ = 1–10 nM) vs. high-dose in vivo models (LD₅₀ = 2 mg/kg in mice) .

- Model systems : Use human cardiomyocyte cell lines (e.g., AC16) for cardiotoxicity screening instead of non-human species .

Q. Recommended Assays :

- MTT assay : Cytotoxicity in HEK293 and HepG2 cells.

- hERG channel inhibition : Patch-clamp electrophysiology to assess arrhythmia risk .

What role does the 3',4'-epoxy ring play in overcoming multidrug resistance (MDR) in cancer cells?

Answer :

The epoxy ring may reduce recognition by efflux pumps (e.g., P-glycoprotein):

- Competitive inhibition assays : Co-administration with verapamil (P-gp inhibitor) to assess efflux resistance.

- Caco-2 permeability assay : Compare apical-to-basal transport with vinblastine.

Advanced Study :

Generate MDR1-overexpressing cell lines (e.g., KB-V1) to quantify resistance indices .

How can researchers validate the compound’s stereochemical configuration during synthesis?

Q. Answer :

- Circular Dichroism (CD) : Compare spectra with authenticated standards.

- Chiral HPLC : Use columns like Chiralpak AD-H and hexane/isopropanol gradients.

- Single-crystal XRD : Resolve absolute configuration .

Critical Step :

Stereochemical errors during epoxy ring formation can lead to inactive isomers. Monitor via intermediate NMR (¹³C and DEPT-135) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.